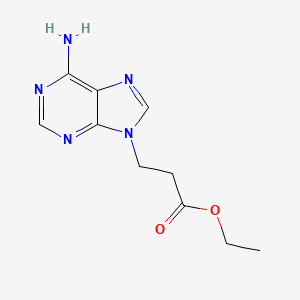

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C10H13N5O2 . It is an analogue of Eritadenine, which is known for its hypocholesterolemic activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(6-amino-9H-purin-9-yl)propanoate are not fully detailed in the search results. Its molecular formula is C10H13N5O2 , and its molecular weight is 235.24 .Aplicaciones Científicas De Investigación

Polymorphic Forms in Pharmaceuticals:

- Ethyl 3-(6-amino-9H-purin-9-yl)propanoate has been studied for its polymorphic forms, which are crucial for pharmaceutical compounds. These forms are characterized using techniques like spectroscopy and diffractometry, highlighting challenges in analytical and physical characterization of similar compounds (Vogt et al., 2013).

Synthesis of Derivatives:

- The compound has been used to synthesize various derivatives. For instance, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines demonstrates the compound's utility in creating structurally diverse molecules (Mishnev et al., 1979).

Development of Acyclic Nucleotide Analogues:

- Research has focused on creating acyclic nucleotide analogues derived from modifications of this compound, which could have applications in antiviral or cytostatic therapies (Alexander et al., 2000).

Pharmaceutical Synthesis and Structure Studies:

- The compound's derivatives have been synthesized and analyzed for their structures, contributing to the development of new pharmaceuticals (Hamamichi & Miyasaka, 1991).

Adenosine Receptor Agonists:

- Derivatives of ethyl 3-(6-amino-9H-purin-9-yl)propanoate have been studied as potential agonists for adenosine receptors, which play a crucial role in various physiological processes (Baraldi et al., 1998).

Immunobiological Activity:

- Some derivatives have shown immunostimulatory and immunomodulatory potency, highlighting the compound's relevance in immunological research (Doláková et al., 2005).

Biocatalysis in Drug Research:

- The compound has applications in biocatalysis for producing pharmaceutical intermediates, as demonstrated in studies involving Methylobacterium Y1-6 (Li et al., 2013).

Antiviral Agent Synthesis:

- Its analogues have been synthesized and evaluated for antiviral activity, contributing to the development of new antiviral agents (Akella & Vince, 1996).

Anti-Cancer Applications:

- A study demonstrated that diethyl (6-amino-9H-purin-9-yl) methylphosphonate, a derivative, induces apoptosis and cell cycle arrest in hepatocellular carcinoma cells, implicating potential anti-cancer applications (Qu et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(6-aminopurin-9-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPOGSWJIRJBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(6-amino-9H-purin-9-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.